molecular formula C4H7IO2 B2676025 (E)-2-Iodobut-2-ene-1,4-diol CAS No. 741291-23-6

(E)-2-Iodobut-2-ene-1,4-diol

Cat. No.: B2676025
CAS No.: 741291-23-6
M. Wt: 214.002
InChI Key: FTFFVUNQEUALNI-DAFODLJHSA-N
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Description

(E)-2-Iodobut-2-ene-1,4-diol is an organic compound characterized by the presence of an iodine atom, a double bond, and two hydroxyl groups

Scientific Research Applications

(E)-2-Iodobut-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.

    Medicine: Explored for its potential use in radiolabeling for imaging studies.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

This is particularly relevant for drugs or bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves speculating on potential future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or gaps in the current understanding of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Iodobut-2-ene-1,4-diol typically involves the iodination of but-2-ene-1,4-diol. One common method is the addition of iodine to but-2-ene-1,4-diol in the presence of a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Iodobut-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The iodine atom can be reduced to form but-2-ene-1,4-diol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of but-2-ene-1,4-dione.

    Reduction: Formation of but-2-ene-1,4-diol.

    Substitution: Formation of various substituted but-2-ene-1,4-diols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    But-2-ene-1,4-diol: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.

    2-Iodobut-2-ene: Lacks the hydroxyl groups, limiting its ability to undergo oxidation and reduction reactions.

    2-Iodobutane-1,4-diol: Similar structure but with a saturated carbon chain, affecting its reactivity and applications.

Uniqueness

(E)-2-Iodobut-2-ene-1,4-diol is unique due to the combination of an iodine atom, a double bond, and two hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(E)-2-iodobut-2-ene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c5-4(3-7)1-2-6/h1,6-7H,2-3H2/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFFVUNQEUALNI-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CO)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C(\CO)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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